molecular formula C20H21N7O2 B6458093 1-[1-(9-methyl-9H-purin-6-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione CAS No. 2548998-65-6

1-[1-(9-methyl-9H-purin-6-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione

Cat. No.: B6458093
CAS No.: 2548998-65-6
M. Wt: 391.4 g/mol
InChI Key: JZSPPSUWIDVVMP-UHFFFAOYSA-N
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Description

1-[1-(9-methyl-9H-purin-6-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione is a complex organic compound that features a purine derivative, a piperidine ring, and an imidazolidine-2,4-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(9-methyl-9H-purin-6-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione typically involves multiple steps:

    Formation of the Purine Derivative: The starting material, 9-methyl-9H-purine, is synthesized through alkylation of purine with methyl iodide.

    Piperidine Ring Formation: The purine derivative is then reacted with 4-piperidone under reductive amination conditions to form the piperidine ring.

    Imidazolidine-2,4-dione Formation: The final step involves the reaction of the piperidine derivative with phenyl isocyanate to form the imidazolidine-2,4-dione moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

1-[1-(9-methyl-9H-purin-6-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the purine ring or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Oxidized derivatives of the purine and piperidine rings.

    Reduction: Reduced forms of the imidazolidine-2,4-dione moiety.

    Substitution: Substituted purine or piperidine derivatives.

Scientific Research Applications

1-[1-(9-methyl-9H-purin-6-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[1-(9-methyl-9H-purin-6-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors in the body, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to neurotransmission or cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[1-(9-methyl-9H-purin-6-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione is unique due to its combination of a purine derivative, a piperidine ring, and an imidazolidine-2,4-dione moiety, which imparts distinct chemical and biological properties not found in simpler compounds like 2,2’-bipyridyl or 1,10-phenanthroline.

Properties

IUPAC Name

1-[1-(9-methylpurin-6-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N7O2/c1-24-13-23-17-18(24)21-12-22-19(17)25-9-7-14(8-10-25)26-11-16(28)27(20(26)29)15-5-3-2-4-6-15/h2-6,12-14H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZSPPSUWIDVVMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1N=CN=C2N3CCC(CC3)N4CC(=O)N(C4=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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